

Application Notes and Protocols for Fatp1-IN-2

In Vivo Studies

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Compound of Interest

Compound Name: *Fatp1-IN-2*

Cat. No.: *B10829457*

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Introduction

Fatty Acid Transport Protein 1 (FATP1) is a key regulator of long-chain fatty acid uptake in tissues such as skeletal muscle and adipose tissue. Its role in lipid metabolism has made it a therapeutic target for metabolic diseases. **Fatp1-IN-2** is an orally active arylpiperazine derivative that potently inhibits both human and mouse FATP1.^{[1][2]} In vivo studies are crucial to understanding its pharmacokinetic profile and its efficacy in modulating lipid metabolism, particularly in models of metabolic disease. These application notes provide a summary of the available data and protocols for the in vivo use of **Fatp1-IN-2** and the closely related compound, Fatp1-IN-1.

Data Presentation

In Vitro Potency of FATP1 Inhibitors

Compound	Target	IC50 (μM)	Reference
Fatp1-IN-2 (compound 12a)	Human FATP1	0.43	[1] [2]
Mouse FATP1	0.39	[1]	
Fatp1-IN-1 (compound 5k)	Human FATP1	0.046	
Mouse FATP1	0.60		

In Vivo Pharmacokinetics of FATP1 Inhibitors in Mice

While specific pharmacokinetic data for **Fatp1-IN-2** is detailed in the primary literature, it is not publicly available in the retrieved search results. However, the data for the closely related compound, Fatp1-IN-1, which was evaluated in the same study, is available and provides a strong reference point.

Compound	Dosage and Administration	Cmax	Tmax	AUC	Reference
Fatp1-IN-1	10 mg/kg, oral (p.o.)	5.5 μg/mL	0.33 hours	36 μg·h/mL	
Fatp1-IN-2	Data not publicly available.	-	-	-	

Experimental Protocols

The primary in vivo application of **Fatp1-IN-2** described in the literature is the evaluation of its effect on triglyceride accumulation in the liver and skeletal muscle of mice. The following are generalized protocols based on the available information for FATP1 inhibitors and standard practices for similar in vivo studies.

Pharmacokinetic Analysis of Orally Administered FATP1 Inhibitors in Mice

This protocol outlines the steps for determining the pharmacokinetic profile of a FATP1 inhibitor following oral administration.

Materials:

- **Fatp1-IN-2**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or Corn oil)
- Male C57BL/6 mice (8-10 weeks old)
- Oral gavage needles
- Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
- Centrifuge
- Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

- **Compound Formulation:** Prepare a homogenous suspension of **Fatp1-IN-2** in the chosen vehicle at the desired concentration for oral dosing. A formulation for the related compound Fatp1-IN-1 yielding a 2.08 mg/mL solution involves adding a DMSO stock solution to PEG300, mixing, then adding Tween-80 and saline.
- **Animal Dosing:** Administer a single dose of the **Fatp1-IN-2** formulation to mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.
- **Blood Sampling:** Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Serial blood sampling from the same animal is preferred to reduce variability.
- **Plasma Preparation:** Centrifuge the collected blood samples to separate the plasma.

- **Bioanalysis:** Quantify the concentration of **Fatp1-IN-2** in the plasma samples using a validated analytical method such as LC-MS/MS.
- **Pharmacokinetic Analysis:** Calculate key pharmacokinetic parameters including C_{max}, T_{max}, AUC, and half-life from the plasma concentration-time data.

Evaluation of In Vivo Efficacy: Triglyceride Accumulation Assay

This protocol is designed to assess the in vivo efficacy of **Fatp1-IN-2** in reducing triglyceride accumulation in tissues.

Materials:

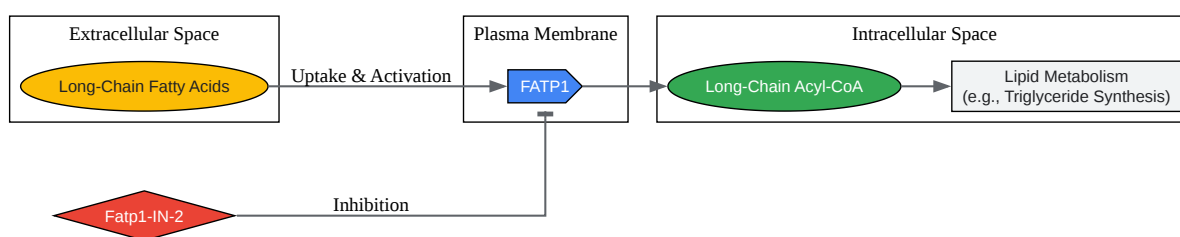
- **Fatp1-IN-2**
- Vehicle solution
- Male C57BL/6 mice
- High-fat diet (optional, to induce a metabolic phenotype)
- Tissue homogenization buffer and equipment
- Triglyceride quantification kit

Procedure:

- **Animal Model:** Utilize an appropriate mouse model. For studies on metabolic disease, mice may be fed a high-fat diet for several weeks to induce obesity and insulin resistance.
- **Compound Administration:** Administer **Fatp1-IN-2** or vehicle to the mice orally at a predetermined dose and frequency for the duration of the study.
- **Tissue Collection:** At the end of the treatment period, euthanize the mice and collect tissues of interest, such as the liver, white gastrocnemius muscle, and soleus muscle.
- **Tissue Homogenization:** Homogenize the collected tissues in an appropriate buffer.

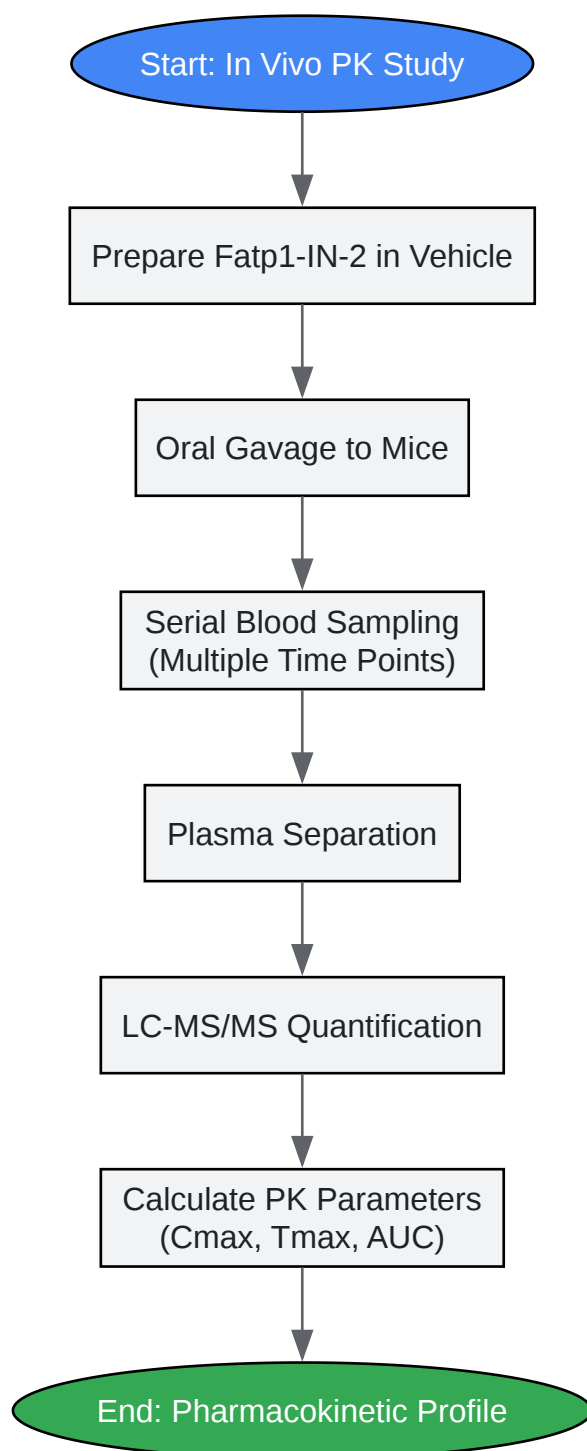
- Triglyceride Quantification: Measure the triglyceride content in the tissue homogenates using a commercial triglyceride quantification kit.
- Data Analysis: Compare the triglyceride levels in the tissues of the **Fatp1-IN-2**-treated group to the vehicle-treated control group to determine the efficacy of the inhibitor.

Visualizations



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Caption: Signaling pathway of FATP1 inhibition by **Fatp1-IN-2**.



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Caption: Experimental workflow for pharmacokinetic studies of **Fatp1-IN-2**.

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References

- 1. Arylpiperazines as fatty acid transport protein 1 (FATP1) inhibitors with improved potency and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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